Glyceryl 1,3-dipalmitate
Overview
Description
Glyceryl 1,3-dipalmitate, also known as α,γ-Dipalmitin, 1,3-Dihexadecanoylglycerol, 1,3-Dipalmitin, or 1,3-Dipalmitoyl-glycerol, is a type of diacylglycerol . It has been used as a standard in lipid analysis of feeds and omasal digesta . It has also been used as a standard in identifying sn -1,3 diacylglycerol (DAG) in skeletal muscles .
Synthesis Analysis
While specific synthesis methods for Glyceryl 1,3-dipalmitate were not found in the search results, it is known that glyceryl 1,3-dipalmitate can be produced from Lactobacillus paracasei subsp . A method for the determination of glyceryl dilinoleate, 1,3-dipalmitate glyceride, and glyceryl 1,3-distearate in milk by ultra-performance liquid chromatography—evaporative light scattering detector (UPLC-ELSD) has been developed .
Molecular Structure Analysis
The molecular formula of Glyceryl 1,3-dipalmitate is C35H68O5 . The molecular weight is 568.91 . The structure contains palmitic acid at the sn -1 and sn -3 positions .
Physical And Chemical Properties Analysis
Scientific Research Applications
, is a significant compound in lipid research. It serves as a model substance to understand lipid behavior and properties due to its controlled saturation level. .
Drug Delivery Systems
Due to its structural similarity to natural lipids, 1,3-Dipalmitin is used in the development of liposomal and other lipid-based drug delivery systems. It helps in encapsulating drugs, thereby enhancing their stability and bioavailability. This application is particularly beneficial for drugs that are poorly soluble or unstable in biological environments .
Analytical Chemistry
In analytical chemistry, 1,3-Dipalmitin is used as a standard for chromatographic analysis of lipids. It serves as a reference compound for determining the composition of acylglycerol mixtures, which is vital for quality control in various industries .
Mechanism of Action
Target of Action
1,3-Dipalmitin, also known as Glyceryl 1,3-dipalmitate, is a type of diacylglycerol (DAG) that has been found to have templating effects on soft palm mid fraction crystals . .
Mode of Action
It is known that diacylglycerols, such as 1,3-dipalmitin, can interact with protein kinase c (pkc), a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Biochemical Pathways
1,3-Dipalmitin, as a form of diacylglycerol, may play a role in the PKC signaling pathway . PKC enzymes are known to be involved in a wide variety of cellular processes, including cell differentiation, proliferation, and apoptosis .
Pharmacokinetics
As a lipid molecule, it is likely to be absorbed in the intestines and distributed throughout the body via lipoprotein transport .
Result of Action
possesses neuroprotective effects .
Action Environment
The action, efficacy, and stability of 1,3-Dipalmitin can be influenced by various environmental factors. For instance, the presence of other lipids and the pH of the environment could potentially affect its solubility and therefore its bioavailability .
properties
IUPAC Name |
(3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAZGHREJPXDMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H68O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964531 | |
Record name | 2-Hydroxypropane-1,3-diyl dihexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glycerol 1,3-dihexadecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031011 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Glyceryl 1,3-dipalmitate | |
CAS RN |
502-52-3, 26657-95-4 | |
Record name | 1,3-Dipalmitin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyceryl 1,3-dipalmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glyceryl dipalmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026657954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxypropane-1,3-diyl dihexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxypropane-1,3-diyl dipalmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.221 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Glycerol dipalmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.518 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERYL 1,3-DIPALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52PAE2F168 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Glycerol 1,3-dihexadecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031011 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
73 - 74 °C | |
Record name | Glycerol 1,3-dihexadecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031011 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,3-dipalmitin?
A1: 1,3-Dipalmitin has a molecular formula of C35H68O5 and a molecular weight of 568.9 g/mol [].
Q2: What are the key spectroscopic characteristics of 1,3-dipalmitin?
A2: While the provided research excerpts do not detail specific spectroscopic data for 1,3-dipalmitin, its structure can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods can provide information about its functional groups, bonding patterns, and fragmentation patterns, respectively.
Q3: What is the polymorphic behavior of 1,3-dipalmitin?
A3: 1,3-Dipalmitin exhibits polymorphism, meaning it can exist in different crystalline forms. These polymorphs have distinct physical properties, including melting points and X-ray diffraction patterns. Notably, optically active 1,2-diglycerides show significantly different thermal behavior compared to their optically inactive counterparts, such as 1,3-dipalmitin [].
Q4: What is known about the dielectric properties of 1,3-dipalmitin?
A4: Research has investigated the low-frequency dielectric properties of 1,3-dipalmitin in its solid state across a wide temperature range [, ]. This type of analysis can provide insights into the molecular mobility and interactions within the solid structure of the compound.
Q5: What are some potential applications of 1,3-dipalmitin?
A5: Research suggests potential applications of 1,3-dipalmitin in various fields:
- Food Industry: It is a significant component of palm olein and contributes to its crystallization behavior []. Understanding its properties is crucial for controlling the quality and stability of palm oil products.
- Pharmaceuticals: 1,3-Dipalmitin has been explored as a component in drug delivery systems. For instance, a study investigated its use in creating a stable, orally-administered prodrug of the anti-cancer drug melphalan []. This prodrug, 1,3-dipalmitoyl-2-(4'(bis(2''-chloroethyl)amino)phenylalaninoyl)glycerol, demonstrated improved stability and potential for targeting the lymphatic system.
Q6: How does 1,3-dipalmitin interact with biological systems?
A6: While the provided research doesn't delve into specific interactions of 1,3-dipalmitin with biological targets, some insights can be drawn:
- Digestion and Metabolism: As a diglyceride, 1,3-dipalmitin is likely hydrolyzed by pancreatic lipases during digestion [], releasing palmitic acid and glycerol.
Q7: What analytical techniques are commonly used to study 1,3-dipalmitin?
A7: Various analytical methods are employed to characterize and quantify 1,3-dipalmitin:
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